N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide: is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The interaction of this compound with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The action of this compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised cell wall integrity and eventual cell death .
Pharmacokinetics
The compound’s xlogp3 value is 48, suggesting that it may have good lipophilicity, which can influence its absorption and distribution characteristics
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the DprE1 enzyme and disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . These effects lead to compromised cell wall integrity and eventual death of the bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The starting material, 5,7-dimethylbenzo[d]thiazol-2-amine, is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde under acidic conditions.
Pyrazole Formation: The benzothiazole core is then reacted with ethyl hydrazinecarboxylate to form the pyrazole ring.
Carboxamide Formation: The final step involves the acylation of the pyrazole ring with an appropriate acyl chloride, such as 3-chloropropionyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain bacterial strains and reducing inflammation in animal models .
Medicine: The compound is being investigated for its potential as an antidepressant and anticancer agent. Preliminary studies have shown that it can reduce immobility time in forced swim tests, indicating antidepressant-like activity .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core and have shown anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides: These derivatives have been studied for their potential as anti-cancer agents.
Uniqueness: N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the benzothiazole and pyrazole rings, which may contribute to its diverse biological activities. Its specific substitution pattern also distinguishes it from other similar compounds, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-4-19-6-5-11(18-19)14(20)17-15-16-12-8-9(2)7-10(3)13(12)21-15/h5-8H,4H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDJMIBNIRZMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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